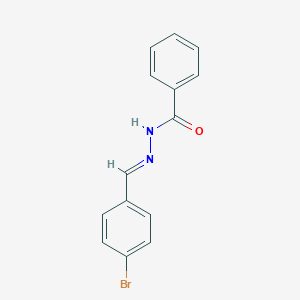

N'-(4-bromobenzylidene)benzohydrazide

Description

N'-(4-Bromobenzylidene)benzohydrazide is a hydrazone derivative synthesized via the condensation of benzohydrazide with 4-bromobenzaldehyde. This compound is characterized by a benzohydrazide core linked to a 4-bromo-substituted benzylidene moiety. Its structure enables diverse biological and chemical applications, including enzyme inhibition, kinase modulation, and corrosion inhibition .

Properties

Molecular Formula |

C14H11BrN2O |

|---|---|

Molecular Weight |

303.15g/mol |

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H11BrN2O/c15-13-8-6-11(7-9-13)10-16-17-14(18)12-4-2-1-3-5-12/h1-10H,(H,17,18)/b16-10+ |

InChI Key |

NWTGPWLADWVGMZ-MHWRWJLKSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Br |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The position and type of substituents on the benzylidene ring significantly influence physical properties. Key comparisons include:

Key Observations :

- Halogen substituents (Br, Cl) result in higher melting points compared to electron-donating groups (e.g., methoxy) .

- Bulky substituents (e.g., pyrrolopyrimidine in 5d) drastically increase melting points due to enhanced molecular rigidity .

Enzyme Inhibition

- Halogenated analogs (e.g., 2-bromo, 3-trifluoromethyl) exhibit IC50 values in the µM range, suggesting bromo substitution may enhance binding .

- Monoamine Oxidase (MAO) and β-Secretase Inhibition: Substituted benzylidene benzohydrazides with 4-sulfonyloxy groups show varying inhibitory activities depending on substituent position (para > meta > ortho). This trend may extend to bromo-substituted analogs .

Anticancer and Cytotoxicity

- Kinase Inhibition : Compound 6d (this compound linked to benzimidazole) demonstrates potent multi-kinase inhibition, with IC50 values <1 µM against cancer cell lines .

- Cytotoxicity: Chloro- and nitro-substituted benzohydrazides (e.g., 5a, 5b) exhibit IC50 values of ~0.03 µM against lung adenocarcinoma, outperforming cisplatin. Bromo analogs may show comparable activity due to similar halogen effects .

Antimicrobial Activity

- Methoxy- and chloro-substituted derivatives (e.g., S1–S4) inhibit S. aureus and E. coli at 50–100 µg/mL. Bromo-substituted compounds are untested but may follow similar trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.